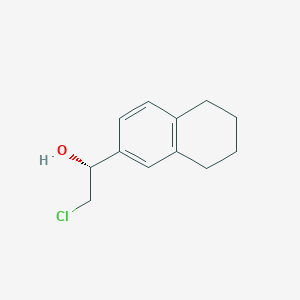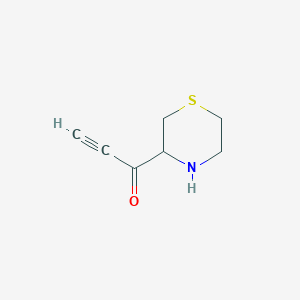
Anthracen-1-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracen-1-ylboronic acid is an organoboron compound with the molecular formula C14H11BO2. It is a derivative of anthracene, where a boronic acid group is attached to the first carbon of the anthracene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anthracen-1-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of anthracene derivatives using boron reagents. For instance, the electrophilic borylation of aryl Grignard reagents prepared from arylbromides can be performed by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . Another method involves the palladium-catalyzed coupling of pinacolborane with aryl halides or triflates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has been reported, enabling the synthesis of various compounds with remarkable throughput .
Analyse Des Réactions Chimiques
Types of Reactions: Anthracen-1-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as PdCl2(dppf), along with bases like triethylamine, are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic synthesis and material science .
Applications De Recherche Scientifique
Anthracen-1-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of anthracen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination . This mechanism is crucial for the efficient formation of complex organic molecules.
Comparaison Avec Des Composés Similaires
9-Anthraceneboronic acid: Similar in structure but with the boronic acid group attached to the ninth carbon of the anthracene ring.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an anthracene ring.
Naphthalen-1-ylboronic acid: Another aromatic boronic acid with a naphthalene ring instead of anthracene.
Uniqueness: Anthracen-1-ylboronic acid is unique due to its specific structure, which allows it to participate in reactions that other boronic acids may not. Its large aromatic system provides unique electronic properties, making it valuable in the synthesis of complex organic molecules and advanced materials .
Propriétés
Formule moléculaire |
C14H11BO2 |
|---|---|
Poids moléculaire |
222.05 g/mol |
Nom IUPAC |
anthracen-1-ylboronic acid |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H |
Clé InChI |
DYBXVITUBPGBBW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


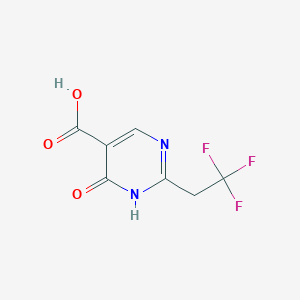
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
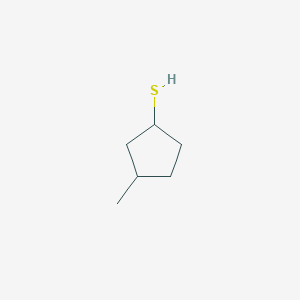
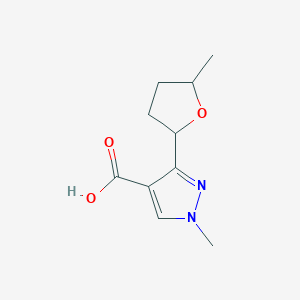
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)



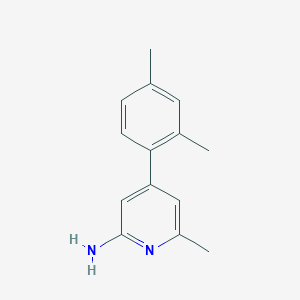
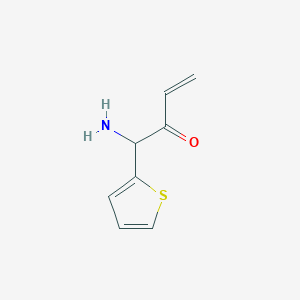

![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
